Oxotungsten--samarium (1/1)
Description
Overview of Lanthanide-Transition Metal Oxo-Compounds in Chemical Science
Lanthanide-transition metal oxo-compounds are a class of materials characterized by oxygen bridges linking lanthanide ions with transition metals. sciopen.com These compounds are of significant interest due to the synergistic effects that arise from the combination of the distinct properties of the two metal types. mdpi.com The lanthanides, with their partially filled 4f orbitals shielded by outer electrons, contribute unique magnetic and luminescent properties. sciopen.comrsc.org Transition metals, particularly those in high oxidation states like molybdenum and tungsten, form robust metal-oxygen cluster backbones known as polyoxometalates (POMs). sciopen.comnottingham.ac.uk
The interaction between the hard Lewis acidic lanthanide ions and the oxo-ligands of the transition metal complexes can lead to the formation of intricate and highly stable structures. sciopen.commdpi.com These structures can be tailored for specific applications by varying the lanthanide and transition metal components, as well as the synthetic conditions. mdpi.com The resulting materials have shown promise in a range of fields, including catalysis, where they can be used for reactions such as CO2 reduction and epoxide cycloaddition, as well as in the development of new magnetic and luminescent materials. mdpi.com
Fundamental Significance of Tungsten and Samarium in Coordination Chemistry and Solid-State Systems
The unique properties of oxotungsten-samarium compounds are rooted in the fundamental characteristics of their constituent elements.
Tungsten , a third-row transition metal, is notable for its chemical versatility, exhibiting oxidation states from -2 to +6. researchgate.netwikipedia.org In its highest oxidation state (+6), tungsten readily forms stable oxo-complexes, including the tungstate (B81510) anion (WO₄²⁻) and a vast array of polyoxotungstates. wikipedia.org The W(VI) ion, with its d⁰ electron configuration, often leads to octahedral or tetrahedral coordination geometries. numberanalytics.com This ability to form robust, oxygen-rich clusters is a cornerstone of its role in solid-state chemistry and materials science. sciopen.com
Samarium , a lanthanide element, typically exists in the +3 oxidation state, although a +2 state is also accessible. wikipedia.org In the solid state, samarium oxides (like Sm₂O₃) are important high-k dielectric materials with a large bandgap and good thermal stability. nanografi.comnanografi.com The coordination chemistry of samarium is characterized by its high coordination numbers and the ionic nature of its bonds. uni-siegen.deresearchgate.net The partially filled 4f orbitals of samarium are responsible for its interesting magnetic and luminescent properties. scispace.com
The combination of tungsten's ability to form stable, anionic oxo-frameworks and samarium's unique electronic and coordination properties creates a rich field for the design of new functional materials. The interaction between the 5d orbitals of tungsten and the 4f orbitals of samarium in compounds like samarium tungstate can lead to novel electronic and optical properties. researchgate.net
Theoretical Foundations and Research Trajectories for Novel Oxo-Bridged Bimetallic Systems
The development of new oxo-bridged bimetallic systems, including those with tungsten and samarium, is guided by both theoretical principles and experimental research trends. The molecular orbital theory helps to describe the electronic structure of the metal-oxo bond, which typically involves a combination of σ and π bonding interactions. numberanalytics.com
A key research trajectory is the use of oxo-bridged bimetallic complexes as models for understanding catalytic processes on metal oxide surfaces. uni-stuttgart.demdpi.com For instance, μ-oxo-bridged bimetallic salen aluminum catalysts have shown enhanced activity in the synthesis of cyclic carbonates compared to their monometallic counterparts, demonstrating the cooperative effect of the two metal centers. mdpi.com
In the context of lanthanide-transition metal systems, research is focused on creating polynuclear clusters with well-defined structures. mdpi.com These clusters can exhibit unique magnetic and luminescent properties arising from the interaction between the metal ions. rsc.org The design of these materials often involves the use of organic ligands to control the assembly of the cluster and to tune its properties. rsc.org The theoretical understanding of the electronic and magnetic coupling between the lanthanide and transition metal ions is crucial for the rational design of new materials with desired functionalities.
Addressing Current Challenges and Identifying Future Opportunities in the Synthesis and Characterization of Complex Oxo-Metalates
The synthesis and characterization of complex oxo-metalates, including those containing tungsten and samarium, present several challenges and opportunities.
Challenges:
Synthesis: One of the main challenges is the controlled synthesis of these complex materials. numberanalytics.com Metal-oxo complexes can be highly reactive and difficult to isolate, making it challenging to obtain pure, crystalline products. numberanalytics.com The synthesis of heterobimetallic complexes often leads to a mixture of products, and controlling the stoichiometry and structure can be difficult. acs.org
Characterization: The characterization of these materials can also be complex. A combination of techniques, including single-crystal X-ray diffraction, spectroscopy, and microscopy, is often required to fully elucidate the structure and properties of these compounds. researchgate.net
Stability: The stability of these complexes, particularly in solution and under catalytic conditions, can be a concern. nih.gov
Future Opportunities:
Novel Synthetic Methods: The development of new synthetic routes, such as sonochemical synthesis and the use of deep eutectic solvents, offers opportunities for the controlled synthesis of nanostructured materials with unique morphologies. researchgate.netresearchgate.netacs.org
Advanced Characterization: Advances in characterization techniques, such as high-resolution transmission electron microscopy and in-situ spectroscopy, will provide deeper insights into the structure and reactivity of these materials. nih.gov
Computational Modeling: Theoretical calculations and computational modeling are becoming increasingly important for predicting the structures and properties of new materials and for understanding their reaction mechanisms. uni-stuttgart.de
New Applications: There is significant potential for the application of these materials in areas such as catalysis, energy storage, and biomedical imaging. mdpi.comnumberanalytics.com The unique combination of properties offered by lanthanide-transition metal oxo-compounds makes them promising candidates for the development of next-generation technologies.
Data Tables
Table 1: Properties of Samarium and Tungsten Oxides
| Property | Samarium (III) Oxide (Sm₂O₃) | Tungsten (VI) Oxide (WO₃) |
|---|---|---|
| Crystal Structure | Cubic nanografi.comnanografi.com | Monoclinic |
| Molar Mass | 348.72 g/mol | 231.84 g/mol |
| Density | 8.347 g/cm³ nanografi.com | 7.16 g/cm³ |
| Melting Point | 2335 °C nanografi.comnanografi.com | 1473 °C |
| Band Gap | ~4.33 eV nanografi.comnanografi.com | ~2.6-2.8 eV |
| Dielectric Constant | 7-15 nanografi.com | - |
| Key Applications | High-k dielectrics, optical glass, catalyst nanografi.comnanografi.com | Gas sensors, electrochromic devices, catalyst |
This table was generated by the author based on data from the search results.
Table 2: Reported Samarium Tungstate Compounds and Synthesis Methods
| Compound | Synthesis Method | Key Findings/Applications | Reference |
|---|---|---|---|
| Sm₂(WO₄)₃ | Sonochemical synthesis | Nanoparticles for electrochemical sensors for nilutamide (B1683758) detection. nih.gov | nih.gov |
| Sm₂(WO₄)₃ | Precipitation with amino acid capping agents | Morphology and particle size control. researchgate.net | researchgate.net |
| Sm₂WO₆ | Mechanical activation of oxides | Study of phase formation. researchgate.net | researchgate.net |
| LnSmWO₆ (Ln = Nd, Dy) | Auto-igniting combustion | Study of structural, optical, and ionic transport properties. scispace.com | scispace.com |
| Sm₂(WO₄)₃ | DES-assisted solvothermal method | Nanocorals for electrochemical detection of 4-nitrotoluene. acs.org | acs.org |
| Sm₂WO₆/ZnO/GO | Ultrasonic-assisted hydrothermal route | Ternary nanocomposite for photocatalytic degradation of organic pollutants. inoteexpress.com | inoteexpress.com |
This table was generated by the author based on data from the search results.
Structure
2D Structure
Properties
CAS No. |
39361-88-1 |
|---|---|
Molecular Formula |
OSmW |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
oxotungsten;samarium |
InChI |
InChI=1S/O.Sm.W |
InChI Key |
FBIBTSVCFRVRIP-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Sm] |
Origin of Product |
United States |
Synthetic Methodologies for Oxotungsten–samarium 1/1 Formulations
Precursor Synthesis and Reactivity of Oxotungsten (B8612460) Species
The creation of a stable and reactive oxotungsten fragment is the foundational step for the synthesis of a heterobimetallic complex. This involves the careful selection and design of ligands that can stabilize the tungsten(VI) oxo core while allowing for subsequent reaction with a samarium precursor.
The choice of ligands is critical in controlling the solubility, stability, and reactivity of the oxotungsten precursor. Ligands serve to prevent the formation of polymeric tungsten oxides and to fine-tune the electronic and steric properties of the metal center. tdl.org Common classes of ligands for oxotungsten complexes include:
Alkoxides: Sterically demanding alkoxide ligands, such as tert-butoxide, can be used to create soluble and monomeric oxotungsten species. tdl.org Fluorinated alkoxides have also been employed to enhance volatility for applications like chemical vapor deposition (CVD). researchgate.net
β-Ketoiminates and β-Iminoesterates: These ligands are advantageous due to their straightforward synthesis and the ability to modify their steric and electronic characteristics by changing the substituents on the ligand backbone. proquest.com
Salicylates and Schiff Bases: These bidentate or multidentate ligands can form stable chelate complexes with the tungsten center, influencing its coordination geometry. researchgate.netresearchgate.net
Pyridine-2-thiolates: These have been used in biomimetic tungsten complexes, demonstrating their ability to stabilize the W(VI) dioxo core. nih.gov
The derivatization of these ligands allows for precise control over the properties of the resulting oxotungsten complex, which is essential for its subsequent reaction with a samarium precursor.
Several synthetic routes are available to generate stable tungsten(VI) oxo-complexes. The choice of pathway often depends on the desired ligands and the starting tungsten source. Common precursors include tungsten(VI) chloride (WCl₆), tungsten(VI) oxytetrachloride (WOCl₄), and various polyoxometalates. tdl.orgnih.gov
Key synthetic strategies include:
Salt Metathesis: This is a widely used method involving the reaction of a tungsten halide or oxyhalide with a salt (e.g., sodium or lithium) of the desired organic ligand. For example, partially fluorinated oxo-alkoxide tungsten(VI) complexes have been prepared via salt metathesis between WOCl₄ and sodium fluoroalkoxides. tdl.org
Hydrolysis or Oxidation: Controlled hydrolysis of tungsten(VI) alkylidyne complexes or oxidation of lower-valent tungsten species can also yield oxo-complexes. mit.edu For instance, tungsten(IV) oxido complexes can be oxidized to tungsten(VI) dioxido species. nih.gov
Ligand Exchange: A pre-formed oxotungsten complex can undergo ligand exchange reactions to introduce new functionalities.
Understanding the reaction mechanisms is crucial for optimizing yields and preventing the formation of undesired byproducts.
The coordination number and geometry of transition metal complexes are determined by the central metal ion and the surrounding ligands. ntu.edu.sg For tungsten(VI) oxo-complexes, common geometries include tetrahedral, square pyramidal, and octahedral arrangements. ntu.edu.sg
The stereochemistry (the spatial arrangement of ligands) can be influenced by several factors:
Steric Hindrance: Bulky ligands will arrange themselves to minimize steric repulsion, which can favor specific isomers.
Electronic Effects: The electronic properties of the ligands can influence bond lengths and angles.
For example, in octahedral complexes with two identical ligands, cis and trans isomers are possible, where the ligands are either adjacent or opposite to each other, respectively. ntu.edu.sg Achieving control over a specific isomer is often a key synthetic challenge and is critical for directing the subsequent reaction with the second metal center.
Integration of Samarium (Sm) into Oxotungsten Frameworks
Once a suitable oxotungsten precursor is synthesized, the next step is its reaction with a samarium compound to form the heterobimetallic structure. This requires careful selection of the samarium precursor and the reaction conditions.
Samarium typically exists in the +2 and +3 oxidation states. wikipedia.org The choice between a Sm(II) or Sm(III) precursor will significantly impact the reactivity and the final structure of the heterobimetallic complex.
Sm(III) Precursors: Samarium(III) halides (e.g., SmCl₃, SmI₃) and alkoxides are common starting materials. wikipedia.orgnih.gov Sm(III) is the more stable oxidation state. Syntheses involving Sm(III) often proceed via salt metathesis or protonolysis reactions.
Sm(II) Precursors: Samarium(II) iodide (SmI₂) is a well-known and powerful reducing agent. nih.gov Using a Sm(II) precursor could lead to redox reactions with the tungsten center or the ligands. The synthesis of Sm(II) complexes often requires strictly anaerobic and anhydrous conditions to prevent oxidation to Sm(III). Sm(II) complexes can be prepared by the reduction of Sm(III) precursors. illinois.edu For example, Sm(III) compounds can be reduced with KC₈ (potassium graphite) to yield Sm(II) species. illinois.edu Photochemical methods have also been developed for the reduction of Sm(III) to Sm(II). nih.govacs.org
The reactivity of the chosen samarium precursor must be compatible with the oxotungsten fragment to achieve the desired bond formation without inducing unwanted side reactions.
The formation of a robust Sm-O-W bridge is the central goal in synthesizing the target heterobimetallic complex. Two main strategies can be envisioned:
Direct Reaction (Bridging Oxo Ligand): This approach would involve the reaction of a terminal oxotungsten complex (W=O) with a coordinatively unsaturated samarium precursor. The lone pair of electrons on the oxo ligand could coordinate to the Lewis acidic samarium center, forming a W-O-Sm linkage. The success of this strategy depends on the nucleophilicity of the oxo group and the electrophilicity of the samarium center.
Indirect Reaction (Bridging Ligand Synthesis): An alternative method involves using a bridging ligand that can coordinate to both metal centers. For example, a ligand with both "hard" (e.g., carboxylate, alkoxide) and "soft" (e.g., phosphine, thiol) donor sites could be used to first bind to one metal and then to the second. A common approach in heterobimetallic chemistry is the use of a metalloligand, where a stable complex of one metal acts as a ligand for the second metal.
The table below summarizes some potential precursor types that could be explored for these synthetic strategies.
| Precursor Type | Metal Center | Potential Ligands | Rationale for Use |
| Oxotungsten(VI) Complex | Tungsten (W) | Alkoxides, Salicylates, β-Ketoiminates | Provides a stable W=O or W-O-R functional group for reaction. Ligands can be tuned for solubility and reactivity. |
| Samarium(III) Halide | Samarium (Sm) | Chloride, Iodide | Readily available and can be used in salt metathesis reactions. |
| Samarium(II) Iodide | Samarium (Sm) | Iodide | A strong reducing agent; could participate in redox-active synthesis pathways. |
| Samarium(III) Alkoxide | Samarium (Sm) | Alkoxides (e.g., isopropoxide) | Can undergo alkoxide exchange reactions or react with protic sites on the tungsten precursor's ligands. |
The synthesis of a discrete Oxotungsten–Samarium (1/1) molecule would be a significant challenge, requiring precise control over stoichiometry, reaction conditions, and the electronic and steric properties of the precursors to prevent the formation of oligomeric or polymeric materials.
Investigation of Reaction Kinetics and Thermodynamic Driving Forces for Compound Formation
The formation of samarium tungstate (B81510) through solid-state reactions is a complex process governed by the interplay of thermodynamics and kinetics. Understanding these factors is paramount for optimizing synthesis conditions to achieve phase-pure products with desired characteristics.
Sm₂O₃ + WO₃ → Sm₂WO₆
The thermodynamic driving force for this reaction is the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes. While specific thermodynamic data for the formation of Sm₂WO₆ is not extensively tabulated, the reaction is generally considered to be enthalpically driven, meaning it is an exothermic process. The formation of a more stable crystal lattice in the product compared to the reactants releases energy, favoring the forward reaction.
The kinetics of solid-state reactions are often governed by the diffusion of ions through the product layer that forms at the interface of the reactant particles. The Jander equation is a model that can be applied to describe the kinetics of such reactions, particularly in the initial stages. The equation is given by:
[1 - (1 - α)^(1/3)]^2 = kt
where α is the fraction of the reacted material, t is the time, and k is the reaction rate constant. The rate constant is temperature-dependent and typically follows the Arrhenius equation:
k = A * exp(-Ea / RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
Studies on similar tungstate systems, such as the reaction between BaCO₃ and WO₃, have shown that the reaction mechanism is diffusion-controlled. The activation energy for the formation of such tungstates can be determined by conducting the reaction at different temperatures and analyzing the reaction progress over time using techniques like X-ray diffraction (XRD) to quantify the phases present. researchgate.net
Table 1: Factors Influencing Reaction Kinetics in Solid-State Synthesis of Samarium Tungstate
| Factor | Description | Impact on Reaction Rate |
| Temperature | Provides the thermal energy required to overcome the activation energy barrier for diffusion and reaction. | Higher temperatures significantly increase the reaction rate. |
| Particle Size of Reactants | Smaller particle sizes increase the surface area of contact between the reactants. | Decreasing particle size enhances the reaction rate by reducing diffusion distances. |
| Mixing Homogeneity | Uniform distribution of reactant particles ensures consistent and complete reaction. | Inhomogeneous mixing can lead to the formation of intermediate phases and incomplete reaction. |
| Crystal Structure of Reactants | The reactivity of the precursors can be influenced by their crystal structure and presence of defects. | More reactive precursor phases can lower the required reaction temperature and time. |
| Atmosphere | The gaseous environment can influence the stability of reactants and products, especially at high temperatures. | An inert atmosphere is often used to prevent unwanted side reactions like oxidation or reduction. |
Mechanical activation, such as high-energy ball milling of the precursor oxides, has been shown to be an effective method to enhance the reaction kinetics. researchgate.net This process reduces particle size, increases defect density, and brings the reactants into intimate contact, thereby lowering the activation energy and the temperature required for the formation of Sm₂WO₆.
Advanced Synthetic Techniques for Controlled Architectures and Morphologies
To meet the demands of modern applications, advanced synthetic techniques are employed to control the size, shape, and dimensionality of samarium tungstate materials, from nanoparticles to thin films.
Hydrothermal and solvothermal methods are solution-based techniques that utilize elevated temperatures and pressures to facilitate the dissolution and recrystallization of precursors, leading to the formation of crystalline products. These methods offer excellent control over the morphology and particle size of the final product by tuning various reaction parameters. sigmaaldrich.comkumamoto-u.ac.jp
In a typical hydrothermal synthesis of samarium tungstate, soluble salts of samarium (e.g., Sm(NO₃)₃) and tungsten (e.g., Na₂WO₄) are dissolved in water. The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature for a set duration. The morphology of the resulting Sm₂WO₆ can be controlled by adjusting parameters such as pH, temperature, reaction time, and the use of structure-directing agents or surfactants. mdpi.commdpi.com For instance, the synthesis of Sm-doped Bi₂WO₆ has demonstrated that flower-like microspheres can be obtained under specific hydrothermal conditions. usgs.gov
A recent advancement in solvothermal synthesis is the use of deep eutectic solvents (DESs) as both the solvent and a structure-directing agent. For example, SmW nanocorals have been successfully synthesized using a DES-assisted solvothermal method. In this process, choline (B1196258) chloride and urea (B33335) are mixed to form the DES, in which samarium nitrate (B79036) and sodium tungstate are dissolved. The mixture is then heated in an autoclave, leading to the formation of the desired nanostructure. sigmaaldrich.com
Table 2: Parameters for Morphological Control in Hydrothermal/Solvothermal Synthesis of Samarium Tungstate
| Parameter | Effect on Morphology | Example of Resulting Morphology |
| pH | Influences the hydrolysis and condensation rates of the precursors. | Can lead to the formation of spheres, rods, or plates. |
| Temperature | Affects the kinetics of crystal nucleation and growth. | Higher temperatures can promote the growth of larger, more well-defined crystals. |
| Reaction Time | Determines the extent of crystal growth and can lead to morphological evolution. | Longer reaction times can result in the transformation from nanoparticles to larger aggregates. |
| Solvent | The polarity and viscosity of the solvent can influence the solubility of precursors and the diffusion of species. | Different solvents can yield distinct morphologies such as nanocorals or nanofibers. sigmaaldrich.com |
| Surfactants/Additives | Can selectively adsorb onto specific crystal facets, directing the growth in a particular dimension. | Can be used to produce nanorods, nanowires, or nanosheets. |
High-temperature solid-state reaction remains a conventional and widely used method for the synthesis of polycrystalline samarium tungstate powders. researchgate.net This method is valued for its simplicity and scalability. The process involves intimately mixing stoichiometric amounts of the precursor oxides, typically Sm₂O₃ and WO₃, followed by repeated cycles of grinding and calcination at high temperatures, often in the range of 800-1200°C.
The reaction proceeds through the diffusion of ions across the interface of the reactant particles. The formation of the product phase, Sm₂WO₆, can be influenced by the heating rate, calcination temperature, and duration of the heat treatment. To ensure a complete and homogeneous reaction, intermediate grinding steps are often necessary to break up the product layer and expose fresh reactant surfaces.
Mechanical activation of the precursor mixture before calcination can significantly enhance the reactivity and lower the synthesis temperature. researchgate.net This pre-treatment introduces mechanical energy into the system, which can lead to the formation of amorphous phases and an increase in the number of contact points between the reactants, thereby facilitating the solid-state diffusion process.
The fabrication of samarium tungstate in the form of thin films is essential for its integration into various electronic and optical devices. Pulsed Laser Deposition (PLD) and Successive Ionic Layer Adsorption and Reaction (SILAR) are two prominent techniques for depositing high-quality thin films.
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that utilizes a high-power laser to ablate a target material, which then deposits onto a substrate. azom.commdpi.comtaylorfrancis.com For the deposition of samarium tungstate thin films, a stoichiometric Sm₂WO₆ target would be required. The key advantages of PLD include the ability to maintain the stoichiometry of the target material in the deposited film and the flexibility to control film thickness and crystallinity by adjusting deposition parameters such as laser fluence, background gas pressure, and substrate temperature. kumamoto-u.ac.jpepj-conferences.org While specific reports on the PLD of Sm₂WO₆ are limited, the technique has been successfully employed for the deposition of other rare-earth tungstates and complex oxides.
Table 3: Key Parameters in Pulsed Laser Deposition of Thin Films
| Parameter | Influence on Film Properties |
| Laser Fluence | Affects the ablation rate and the kinetic energy of the plasma species, influencing film density and crystallinity. |
| Substrate Temperature | A critical parameter for controlling the crystallinity and epitaxial growth of the film. |
| Background Gas Pressure | Can be used to control the kinetic energy of the ablated species and to introduce reactive gases (e.g., oxygen) to ensure proper stoichiometry in oxide films. |
| Target-to-Substrate Distance | Influences the deposition rate and the uniformity of the film thickness. |
Successive Ionic Layer Adsorption and Reaction (SILAR) is a solution-based deposition technique that involves the sequential immersion of a substrate into cationic and anionic precursor solutions, with a rinsing step in between to remove excess adsorbed ions. mdpi.comunipd.itajbsr.net This method is attractive due to its simplicity, low cost, and operation at or near room temperature.
For the deposition of samarium tungstate thin films, the process would involve the following steps:
Immersion of the substrate in a solution containing samarium ions (e.g., Sm(NO₃)₃).
Rinsing with deionized water to remove loosely bound ions.
Immersion in a solution containing tungstate ions (e.g., Na₂WO₄).
Rinsing with deionized water to remove unreacted precursors.
This cycle is repeated to achieve the desired film thickness. The properties of the SILAR-deposited films, such as thickness, morphology, and crystallinity, can be controlled by adjusting the concentration and pH of the precursor solutions, immersion times, and the number of deposition cycles. youtube.comub.edu While there is a lack of specific literature on the SILAR deposition of samarium tungstate, the method has been successfully applied to a wide range of other metal oxides and sulfides. ajbsr.net
Green synthesis has emerged as an eco-friendly and sustainable alternative to conventional methods for the production of nanomaterials. nih.govnih.govresearchgate.net This approach utilizes natural resources, such as plant extracts, microorganisms, and biopolymers, as reducing and capping agents, thereby avoiding the use of toxic chemicals. mdpi.com
The synthesis of samarium tungstate nanoparticles via a green route would typically involve the mixing of aqueous solutions of samarium and tungstate precursors with a plant extract. The phytochemicals present in the plant extract, such as polyphenols, flavonoids, and alkaloids, can act as reducing agents to facilitate the formation of the nanoparticles and as capping agents to stabilize them and prevent agglomeration.
The specific plant extract used, its concentration, the reaction temperature, and the pH of the solution are all critical parameters that can influence the size, shape, and stability of the synthesized nanoparticles. While the green synthesis of various metal and metal oxide nanoparticles is well-documented, specific reports on the green synthesis of samarium tungstate are still emerging. nih.govmdpi.com However, the principles of this methodology are broadly applicable and offer a promising avenue for the environmentally benign production of these materials. Sonochemical synthesis, which utilizes ultrasound to induce chemical reactions, is also considered a green and efficient method for producing samarium tungstate nanoparticles. researchgate.netnih.gov
Structural Characterization and Crystallography of Oxotungsten–samarium 1/1
X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification and Structure Elucidation
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and elucidating the atomic structure of samarium-tungsten-oxygen compounds. wayne.edu Analysis of XRD patterns confirms the purity of synthesized materials, such as Sm₂(WO₄)₃ nanoparticles, by ensuring that diffraction peaks correspond to the desired phase without evidence of impurities. researchgate.net The sharp and well-defined peaks in the diffraction patterns are indicative of the good crystallinity of these materials. researchgate.net
Determination of Unit Cell Parameters, Bravais Lattices, and Space Groups
XRD analysis enables the precise determination of the unit cell parameters, which define the size and shape of the repeating unit in the crystal. For instance, α-KY(WO₄)₂, a related double tungstate (B81510), possesses a monoclinic structure with a C2/c space group. aip.org Samarium metal itself crystallizes in a trigonal system with the R-3m space group. materialsproject.orgschoolmykids.com Samarium tungstates can exhibit various crystal structures depending on stoichiometry and synthesis conditions. For example, many rare-earth tungstates and molybdates crystallize in scheelite-type or wolframite (B13744602) structures. aip.orgaip.orgrsc.org The space group for a body-centered cubic structure of Tungsten is Im-3m. schoolmykids.com
Table 1: Crystallographic Data for Selected Samarium and Tungsten-Related Compounds
| Compound/Element | Crystal System | Space Group | Lattice Parameters |
|---|---|---|---|
| α-Samarium (Sm) materialsproject.org | Trigonal | R-3m | a = 3.66 Å, c = 26.29 Å |
| Tungsten (W) schoolmykids.com | Body-Centered Cubic | Im-3m | a = 3.1652 Å |
| Sm₂(WO₄)₃ researchgate.net | Monoclinic | Not Specified | Not Specified |
Investigation of Crystal Systems (e.g., Rhombohedral, Hexagonal Close-Packed, Body-Centered Cubic Analogues, or Novel Structures)
Samarium-tungsten-oxygen systems exhibit diverse crystallography. Samarium tungstates like Sm₆WO₁₂ are known to form rhombohedral structures. acs.org Elemental samarium possesses a rhombohedral lattice, which is a subset of the hexagonal crystal system. materialsproject.org Under high pressure, samarium undergoes phase transitions, transforming from a double hexagonal close-packed (dhcp) structure to a new phase, potentially face-centered cubic (fcc), at approximately 12 GPa. iaea.org Similarly, pressure can induce structural transitions in related cobaltites from a rhombohedral to a cubic phase. aps.org These studies highlight the structural versatility of rare-earth-containing materials under non-ambient conditions.
Analysis of Interatomic Distances, Bond Angles, and Coordination Environments
The arrangement of atoms within the crystal lattice determines the interatomic distances and coordination environments. In the wolframite structure, the fundamental building blocks are [WO₆] octahedra. rsc.org The W-O interatomic distance within these octahedra is typically between 1.6 and 2.0 Å. researchgate.net The distance between tungsten atoms in corner-sharing [WO₆] octahedra is approximately 3.7–3.9 Å, while in edge-sharing configurations, it is around 3.3 Å. researchgate.net In elemental samarium, Sm-Sm bond lengths in its cuboctahedral coordination environment range from 3.60 Å to 3.66 Å. materialsproject.org The specific bond angles and coordination numbers of samarium and tungsten ions in oxotungstates are crucial for their physical and chemical properties, influencing factors such as luminescence and catalytic activity.
Assessment of Structural Distortions and Phase Transitions under Varying Conditions
Samarium-tungsten compounds can undergo structural distortions and phase transitions when subjected to external stimuli like pressure or temperature changes. For example, samarium monosulfide (SmS) exhibits a pressure-induced transition from an insulating to a metallic state, which can also be influenced by photoexcitation. aps.org Many tungstate and molybdate (B1676688) compounds are known to undergo pressure-induced phase transitions, sometimes leading to amorphization at very high pressures. aip.org These transitions are often associated with changes in the coordination environment and electronic structure of the constituent ions. The study of these phase transitions is critical for understanding the stability and potential applications of these materials under extreme conditions. aip.orgaps.org
Advanced Electron Microscopy for Morphological, Microstructural, and Nanoscale Structure Analysis
Advanced electron microscopy techniques are indispensable for characterizing the morphology and microstructure of materials from the micrometer to the nanometer scale. rsc.orgnih.gov
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of synthesized materials. youtube.com Studies on samarium-based oxides and tungstates reveal that the synthesis method significantly influences the resulting particle shape, size, and agglomeration state. For instance, samarium oxide (Sm₂O₃) derived from different precursors shows varied pore structures. researchgate.net Similarly, samarium titanate (Sm₂Ti₂O₇) nanopowders exhibit morphologies that change from amorphous to crystalline agglomerated nanoparticles upon calcination at increasing temperatures. rsc.org The particle size of samarium tungstate nanoparticles can be controlled by adjusting synthesis parameters, which in turn affects their properties. researchgate.netresearchgate.netresearchgate.net SEM analysis provides crucial information on the particle size distribution, which is a key factor in applications such as catalysis where surface area is important. cas.cn
Table 2: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Samarium Tungstate | Sm₂(WO₄)₃ |
| Samarium Oxide | Sm₂O₃ |
| Tungsten Oxide | WO₃ |
| Samarium Titanate | Sm₂Ti₂O₇ |
| Samarium Monosulfide | SmS |
| Potassium Yttrium Tungstate | KY(WO₄)₂ |
| Bismuth Tungstate | Bi₂WO₆ |
Transmission Electron Microscopy (TEM) for Detailed Microstructure, Particle Shape, and Core-Shell Architectures
There is no specific information in the reviewed literature regarding the use of Transmission Electron Microscopy to analyze the microstructure, particle shape, or potential core-shell architectures of Oxotungsten--samarium (1/1).
Selected Area Electron Diffraction (SAED) for Local Crystallographic Information
No studies presenting Selected Area Electron Diffraction patterns or analysis for the purpose of determining local crystallographic information of Oxotungsten--samarium (1/1) were found.
Local Structure Probes for Short-Range Order
Detailed investigations into the short-range atomic order of Oxotungsten--samarium (1/1) using local structure probes are not present in the current scientific literature.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
Specific EXAFS data, including coordination numbers, interatomic distances, and Debye-Waller factors for the local atomic environment around samarium or tungsten atoms in Oxotungsten--samarium (1/1), is not available.
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy
There are no published XANES spectra available to determine the oxidation states and coordination geometry of tungsten and samarium within the specific "Oxotungsten--samarium (1/1)" compound.
Spectroscopic Investigations of Oxotungsten–samarium 1/1
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy probes the quantized vibrational states of molecules and crystal lattices. By analyzing the absorption or scattering of radiation, it is possible to identify functional groups, characterize chemical bonds, and understand the structural arrangement of atoms.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes of Oxo-Groups and Other Ligands
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the vibrational modes of functional groups within a compound. In oxotungsten-samarium materials, FTIR spectra reveal characteristic absorption bands corresponding to the stretching and bending vibrations of tungsten-oxygen (W-O) and samarium-oxygen (Sm-O) bonds.
The spectra are typically dominated by strong vibrations associated with the tungstate (B81510) group ([WO₄]²⁻). The key vibrational modes observed in tungstate-containing compounds include:
Asymmetric and Symmetric Stretching: Bands in the high-frequency region of the infrared spectrum are generally assigned to the asymmetric and symmetric stretching vibrations of the W=O and W-O bonds within the tungstate tetrahedra. For instance, the wavenumber range between 850–1200 cm⁻¹ is often related to the B–O stretching of tetrahedral BO₄⁻ units in borate (B1201080) glasses, and similar principles apply to the W-O stretching in tungstates. mdpi.com
Bending Modes: Lower frequency regions exhibit bands corresponding to the bending vibrations of O-W-O bonds.
The presence of samarium introduces additional vibrational features. A peak appearing around 2355 cm⁻¹ in samarium-doped glass systems has been attributed to Sm-O bonds. mdpi.com The identification of functional groups through FTIR is crucial for confirming the successful synthesis and structural integrity of the material. researchgate.netresearchgate.net
Table 1: Typical FTIR Vibrational Modes in Oxotungsten-Samarium Systems
| Wavenumber Range (cm⁻¹) | Assignment | Type of Vibration |
|---|---|---|
| ~800 - 950 | W=O / W-O | Asymmetric/Symmetric Stretching |
| ~700 - 800 | W-O-W | Stretching |
| ~400 - 600 | O-W-O | Bending |
| ~2350 | Sm-O | Stretching |
Raman Spectroscopy for Lattice Vibrations and Molecular Fingerprinting
Raman spectroscopy complements FTIR by providing information on lattice vibrations and serving as a molecular fingerprint. It is particularly sensitive to symmetric vibrations and vibrations in non-polar bonds. In the context of oxotungsten (B8612460)–samarium (1/1), Raman analysis is used to study the crystalline structure and phase purity. researchgate.net
The Raman spectra of tungstates are characterized by sharp, intense peaks corresponding to the internal vibrational modes of the [WO₄]²⁻ tetrahedral units. The most intense peak is typically the symmetric stretching mode (A₁g) of the W-O bonds. Other bands correspond to asymmetric stretching (E_g) and bending modes (F₂g) of the tungstate anion. researchgate.net
The introduction of samarium into the tungstate lattice can cause shifts in the Raman peak positions and the appearance of new modes. These changes are attributed to several factors:
Mass and Size Difference: The difference in atomic mass and ionic radius between samarium and any substituted cation can alter the lattice phonon frequencies.
Structural Distortions: The presence of Sm³⁺ ions can induce local structural distortions in the tungstate lattice, leading to changes in the Raman spectra. epj-conferences.org
Phase Formation: Raman spectroscopy is highly effective in identifying the formation of distinct phases. For example, in samarium-doped cobalt tungstates, Raman analysis has been used to confirm the formation of a solid solution at low concentrations and the precipitation of a secondary Sm₂(WO₄)₃ phase at higher concentrations. researchgate.net
These spectral features provide a unique fingerprint for the oxotungsten-samarium compound, allowing for detailed structural characterization and quality control. rsc.orgarxiv.org
Electronic Spectroscopy for Energy Level Transitions and Optical Properties
Electronic spectroscopy investigates the transitions of electrons between different energy levels upon absorption or emission of electromagnetic radiation. This provides critical information about the electronic structure, band gap, and luminescent properties of materials.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Band Gap Determination
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy levels. msu.edu In oxotungsten–samarium, the UV-Vis spectrum is characterized by two main features: charge transfer transitions within the tungstate groups and the sharp f-f electronic transitions of the Sm³⁺ ion.
The strong absorption in the UV region is typically due to the oxygen-to-tungsten (O²⁻ → W⁶⁺) charge transfer band within the [WO₄]²⁻ complex. The energy of this transition is sensitive to the local coordination environment of the tungstate group.
The optical band gap (E_g) of the material can be estimated from the absorption edge of the UV-Vis spectrum using the Tauc plot method. The band gap is a critical parameter that determines the electronic conductivity and optical properties of the semiconductor material. aps.org For many metal oxides, the band gap is determined by the energy difference between the highest occupied state (often O 2p) and the lowest unoccupied state (metal d or s states). aps.org
In addition to the broad charge transfer band, the spectra exhibit several sharp, less intense absorption peaks in both the UV and visible regions. researchgate.netresearchgate.net These peaks are characteristic of the intra-configurational 4f-4f electronic transitions of the Sm³⁺ ion, which are generally forbidden but can occur due to crystal field effects. chemrxiv.org These transitions arise from the ground state (⁶H₅/₂) to various excited states of the samarium ion. researchgate.net
Photoluminescence (PL) Spectroscopy and Emission Characteristics of Samarium Ions
Photoluminescence (PL) spectroscopy is a key technique for characterizing the emissive properties of oxotungsten–samarium. When excited with UV or visible light (e.g., ~404 nm), the material absorbs energy, which is then emitted as light at longer wavelengths. acs.org The luminescence in these materials is dominated by the characteristic emissions of the Sm³⁺ ions. capes.gov.br
Upon excitation, energy is often absorbed by the tungstate host lattice (a process known as host-sensitized energy transfer) and then non-radiatively transferred to the Sm³⁺ ions. aps.org The excited Sm³⁺ ion then relaxes to the ⁴G₅/₂ emitting level, from which it decays radiatively to lower energy levels. acs.org This results in a series of sharp emission peaks, primarily in the orange-red region of the visible spectrum. researchgate.net
The most prominent emission transitions observed for Sm³⁺ in a tungstate host are:
⁴G₅/₂ → ⁶H₅/₂
⁴G₅/₂ → ⁶H₇/₂
⁴G₅/₂ → ⁶H₉/₂
⁴G₅/₂ → ⁶H₁₁/₂
The intensity of these emissions is strongly dependent on the concentration of samarium ions and the symmetry of the crystal lattice site they occupy. researchgate.netscirp.org Lower crystal symmetry can lead to more intense PL emissions. scirp.org The distinct emission profile makes these materials promising candidates for phosphors in lighting and display applications. epj-conferences.orgacs.org
Table 2: Principal Photoluminescence Emission Peaks of Sm³⁺ in Tungstate Hosts
| Transition | Approximate Wavelength (nm) | Color |
|---|---|---|
| ⁴G₅/₂ → ⁶H₅/₂ | ~564 | Greenish-Yellow |
| ⁴G₅/₂ → ⁶H₇/₂ | ~603 | Orange-Red |
| ⁴G₅/₂ → ⁶H₉/₂ | ~648 | Red |
| ⁴G₅/₂ → ⁶H₁₁/₂ | ~708 | Red |
Note: Wavelengths are approximate and can shift based on the specific host lattice. Data sourced from studies on Sm³⁺-doped tungstates. researchgate.netacs.org
Time-Resolved Luminescence Studies for Excited State Dynamics
Time-resolved luminescence spectroscopy measures the decay of luminescence intensity over time following pulsed excitation. researchgate.netmdpi.com This technique provides crucial information about the lifetime of the excited states and the dynamics of energy transfer and decay processes. freiberginstruments.comscience.gov
For Sm³⁺-doped tungstates, the decay curve of the primary ⁴G₅/₂ emission is often analyzed. These decay curves can typically be fitted to an exponential function to determine the luminescence lifetime (τ). researchgate.net The lifetime of the excited state is a key parameter that reflects the efficiency of the luminescence process. A longer lifetime generally indicates a more efficient radiative decay process, while a shorter lifetime can suggest the presence of non-radiative decay pathways or concentration quenching effects. researchgate.net
Studies have shown that the measured lifetimes are strongly dependent on the concentration of Sm³⁺ ions. researchgate.net At higher concentrations, the distance between Sm³⁺ ions decreases, which can lead to energy transfer between adjacent ions and an increase in non-radiative decay, resulting in a shorter lifetime (concentration quenching). researchgate.net By analyzing the decay kinetics, it is possible to understand the mechanisms of host-to-activator energy transfer and the interactions between activator ions, which is essential for optimizing the luminescent performance of the material. aps.orgrsc.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Surface Chemistry, and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to analyze the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. cnrs.frchemistryviews.org For Oxotungsten--samarium (1/1), XPS provides critical insights into the stoichiometry, the oxidation states of the samarium and tungsten centers, and the electronic interactions occurring at the surface. researchgate.netresearchgate.net
Quantitative Analysis of Surface Elemental Composition
XPS is employed to verify the elemental makeup of the near-surface region of Oxotungsten--samarium (1/1). nottingham.ac.uk A sample is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons. sc.edu The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for precise identification. cea.fr
The relative surface concentrations of samarium, tungsten, and oxygen can be calculated from the areas of their respective characteristic photoemission peaks, corrected by relative sensitivity factors. cnrs.fr This quantitative analysis is crucial for confirming that the Sm:W ratio is close to the expected 1:1 stoichiometry at the material's surface and for determining the oxygen content. A typical survey scan would identify peaks corresponding to Sm, W, O, and often adventitious carbon from environmental exposure, which is used for charge correction. rsc.org
| Element | Core Level | Binding Energy (eV) | Atomic Concentration (%) |
|---|---|---|---|
| Samarium (Sm) | Sm 3d | ~1083 | 18.5 |
| Tungsten (W) | W 4f | ~36 | 19.2 |
| Oxygen (O) | O 1s | ~530 | 55.3 |
| Carbon (C) | C 1s | 284.8 | 7.0 |
Note: The data presented are representative and can vary based on synthesis method and surface conditions. The carbon (C 1s) peak is typically used as a reference for charge correction. rsc.org
Probing the Chemical State and Oxidation States of Samarium and Tungsten Centers
High-resolution XPS scans of specific elemental regions provide detailed information about the chemical environment and oxidation states. surfacesciencewestern.com The precise binding energy of a core electron is sensitive to the effective charge on the atom, an effect known as the chemical shift. sc.edu This allows for the differentiation of various oxidation states for both samarium and tungsten.
For the samarium 3d region, the spectrum can reveal the presence of multiple valence states. researchgate.net The Sm 3d spectrum is typically split into 3d₅/₂ and 3d₃/₂ components due to spin-orbit coupling. Deconvolution of these peaks can identify contributions from both Sm²⁺ and Sm³⁺ species. researchgate.net The presence of Sm³⁺ is common in samarium oxides, while the detection of Sm²⁺ can indicate oxygen vacancies or specific coordination environments within the compound. researchgate.netrsc.org
The tungsten 4f region also exhibits a characteristic doublet, 4f₇/₂ and 4f₅/₂, due to spin-orbit coupling. thermofisher.com The binding energy of the W 4f₇/₂ peak is indicative of its oxidation state. For instance, a peak around 36 eV is characteristic of the W⁶⁺ state, as found in WO₃. thermofisher.comnih.gov The presence of lower oxidation states, such as W⁵⁺ (with a binding energy around 34.3 eV), suggests the existence of oxygen vacancies or charge compensation mechanisms within the lattice. nih.gov The O 1s spectrum can be deconvoluted to distinguish between lattice oxygen (W-O-Sm), hydroxyl groups (-OH), and adsorbed water on the surface. researchgate.netmdpi.com
| Element | Core Level | Binding Energy (eV) | Assigned Oxidation State/Species | Reference |
|---|---|---|---|---|
| Samarium (Sm) | Sm 3d₅/₂ | ~1082.5 | Sm³⁺ | researchgate.net |
| ~1074.0 | Sm²⁺ | researchgate.net | ||
| Tungsten (W) | W 4f₇/₂ | ~36.1 | W⁶⁺ | thermofisher.com |
| ~34.3 | W⁵⁺ | nih.gov | ||
| Oxygen (O) | O 1s | ~530.0 | Lattice Oxygen (O²⁻) | mdpi.com |
| ~531.6 | Surface Hydroxyls (-OH) | researchgate.net |
Investigation of Surface Redox Activity and Electronic Interactions
The ability to identify multiple oxidation states for both samarium (Sm²⁺/Sm³⁺) and tungsten (e.g., W⁶⁺/W⁵⁺) via XPS allows for the investigation of surface redox phenomena. researchgate.netnih.gov Samarium is known to be redox-active, and its valence state can change under different conditions. rsc.orgthermofisher.com Changes in the surface chemistry, such as those induced by heating, exposure to reactive gases, or applied electrical potential, can be monitored by observing shifts in the relative intensities of the different oxidation state peaks. mit.educhemrxiv.org
For example, an increase in the proportion of Sm²⁺ and W⁵⁺ upon annealing in a reducing atmosphere would indicate a surface reduction process. This redox activity is often linked to the formation and annihilation of oxygen vacancies, which play a crucial role in catalysis and other surface-mediated processes. researchgate.net Furthermore, electronic interactions between the samarium and tungsten centers can manifest as subtle shifts in the binding energies of their core levels. These shifts can provide evidence for charge transfer between the two metallic species, which may enhance the material's catalytic or electronic properties. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable for solution-state or solid-state studies of diamagnetic analogues)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local atomic structure and dynamics of materials. wikipedia.org However, its application to Oxotungsten--samarium (1/1) presents significant challenges due to the paramagnetic nature of the common Sm³⁺ ion.
Paramagnetic compounds possess unpaired electrons that create a strong local magnetic field, leading to several effects on the NMR spectrum: a very wide range of chemical shifts (hyperfine shifts) and significant broadening of the resonance signals. wikipedia.orgdu.ac.in This broadening can sometimes render the signals undetectable. du.ac.in Despite these difficulties, paramagnetic NMR can yield unique information about the metal's oxidation state, electron spin delocalization, and the geometry of the complex that is not accessible with diamagnetic systems. creative-biostructure.com
For Oxotungsten--samarium (1/1), solid-state NMR (ssNMR) would be the technique of choice. wikipedia.org
¹⁸³W NMR : Tungsten has one NMR-active nucleus, ¹⁸³W, which is a spin-½ nucleus and thus gives sharp signals without quadrupolar broadening. huji.ac.il However, it suffers from very low natural abundance (14.4%) and a low gyromagnetic ratio, resulting in low sensitivity. illinois.edu Furthermore, ¹⁸³W often exhibits extremely long spin-lattice relaxation times in the solid state, making signal acquisition time-consuming. illinois.edu Despite these challenges, solid-state ¹⁸³W NMR experiments using techniques like magic-angle spinning (MAS) have been successfully performed on various tungsten compounds, revealing chemical shifts that are highly sensitive to the coordination environment of the tungsten atom. huji.ac.ilillinois.edu
Paramagnetic Samarium : Direct observation of nuclei near the paramagnetic Sm³⁺ center is complicated by the aforementioned broadening effects. wikipedia.org However, the large hyperfine shifts can also be advantageous, as they spread the signals over a wide frequency range, potentially reducing overlap. creative-biostructure.com
Diamagnetic Analogues : To overcome the challenges of paramagnetism, a common strategy is to study isostructural diamagnetic analogues. In this case, one could synthesize a compound where the paramagnetic Sm³⁺ is replaced by a diamagnetic ion of similar size, such as La³⁺ or Lu³⁺. The NMR spectra of these analogues would exhibit much sharper lines, allowing for a more straightforward determination of the local structure and the different crystallographic sites of tungsten and oxygen. This information can then serve as a crucial reference for interpreting the more complex spectra of the paramagnetic samarium-containing material.
Electronic Structure and Bonding in Oxotungsten–samarium 1/1
Valence State Determination and Intermediate Valence Phenomena in Samarium
Samarium is notable among the lanthanides for its ability to exist in both the +2 (4f⁶) and +3 (4f⁵) oxidation states. britannica.comwikipedia.org While the +3 state is more common and stable in oxides, the +2 state is also accessible. britannica.comwikipedia.org This leads to the possibility of intermediate valence, where samarium ions fluctuate between two different valence states. hpstar.ac.cnarxiv.orguci.edu
Intermediate valence phenomena can arise in systems where the 4f energy levels are close to the Fermi energy. hpstar.ac.cn This state is characterized by non-integral valence values and can be influenced by factors like pressure or chemical substitution. hpstar.ac.cnuci.edu In compounds like samarium hexaboride (SmB6) and samarium sulfide (B99878) (SmS), samarium exists as a mix of Sm²⁺ and Sm³⁺ ions. uci.eduwikipedia.org
In the context of samarium tungstate (B81510), samarium is predominantly in the +3 oxidation state. However, the potential for mixed valence states (Sm²⁺/Sm³⁺) exists, particularly at surfaces, interfaces, or under specific synthesis conditions. iaea.orgaps.org Techniques like X-ray Photoelectron Spectroscopy (XPS) are crucial for determining the precise valence state by analyzing the core-level spectra of samarium, where distinct peaks corresponding to Sm²⁺ and Sm³⁺ can be identified. researchgate.netmdpi.com Studies on related ternary samarium compounds have confirmed the coexistence of both valence states. researchgate.net
Charge Transfer Mechanisms and Energy Band Structure Studies
The energy band structure of samarium tungstate is characterized by a valence band primarily composed of filled O 2p orbitals, with some contribution from Sm 4f states, and a conduction band formed mainly from empty W 5d orbitals. arxiv.org Charge transfer mechanisms in such materials involve the excitation of electrons from the valence band to the conduction band upon absorption of energy.
The optical band gap (Eg) is a critical parameter that defines the electronic and optical properties of a material. For metal tungstates, the band gap is generally direct, corresponding to electronic transitions from the top of the valence band (O 2p) to the bottom of the conduction band (W 5d). arxiv.org The presence of samarium can introduce its 4f levels into the band structure, potentially influencing the band gap energy.
Studies on samarium-doped zinc borotellurite glasses have shown that increasing the concentration of samarium oxide can lead to a decrease in the optical band gap. chalcogen.roresearchgate.netscispace.com This reduction is often attributed to the formation of non-bridging oxygens and structural changes in the material's matrix. researchgate.net For various metal tungstates, the band gap energies are typically in the range of 3 to 5 eV, classifying them as wide-band-gap semiconductors. arxiv.orgresearchgate.net The specific value for samarium tungstate can be influenced by its crystal structure and synthesis method.
Table 1: Reported Optical Band Gap Energies for Related Tungstate Compounds
| Compound | Band Gap Energy (eV) | Measurement Type |
|---|---|---|
| CaWO4 | 4.94 | Direct |
| SrWO4 | 5.08 | Direct |
| BaWO4 | ~5.0 | Direct |
| PbWO4 | 4.2 | Direct |
| ZnWO4 | 4.4 | Direct |
This table presents data for representative tungstates to provide context for the expected band gap range of samarium tungstate. arxiv.orgchalcogen.ro
The dielectric properties of samarium tungstate are important for its potential applications in electronic devices such as capacitors and microwave resonators. The dielectric constant (εr) is a measure of a material's ability to store electrical energy. Studies on Sm2WO6 ceramics have reported a relative dielectric constant (εr) of approximately 18.75. researchgate.net The dielectric behavior is influenced by electronic, ionic, and orientational polarization mechanisms.
Table 2: Dielectric Properties of Samarium Tungstate (Sm2WO6) Ceramics
| Property | Value | Notes |
|---|---|---|
| Relative Dielectric Constant (εr) | 18.75 | Measured at microwave frequencies. |
| Quality Factor (Q×f) | 4350 GHz | Indicates low dielectric loss. |
Data sourced from studies on microwave dielectric properties of Sm2WO6. researchgate.net
Magnetic Properties Research of Oxotungsten–samarium 1/1
Investigations into Spin Ordering Phenomena and Magnetic Phase Transitions
The arrangement of electron spins and their collective behavior as a function of temperature and external fields are fundamental to understanding the magnetism of samarium tungstate (B81510). These investigations focus on identifying the temperatures at which the material transitions between disordered paramagnetic states and ordered magnetic states.
Analysis of Antiferromagnetic and Ferromagnetic Ordering Temperatures
In many rare-earth compounds, magnetic ordering occurs at low temperatures. For instance, bulk samarium (Sm) metal exhibits two distinct antiferromagnetic ordering temperatures at 113 K and 14 K, corresponding to the ordering of magnetic moments on the hexagonal and cubic sites of its crystal lattice, respectively researchgate.net. In samarium nanoparticles, the higher ordering temperature is slightly suppressed, while the lower one is significantly reduced, a phenomenon attributed to finite-size effects researchgate.net.
While specific ordering temperatures for ferromagnetic or antiferromagnetic phases in bulk oxotungsten (B8612460)–samarium (1/1) are not extensively documented in available literature, the behavior of analogous tungstate compounds provides insight. For example, iron(II) tungstate (FeWO4) undergoes an antiferromagnetic transition, and its magnetic structure is well-characterized researchgate.net. The study of such related materials helps to build a framework for understanding the potential magnetic ordering in SmWO4, which would be driven by the magnetic moments of the Sm³⁺ ions and their superexchange interactions mediated by the tungstate groups.
Influence of External Stimuli (e.g., Pressure) on Magnetic Behavior
External pressure is a powerful tool for modifying the magnetic properties of materials by altering the interatomic distances and, consequently, the magnetic exchange interactions. High-pressure studies on related wolframite-type tungstates, such as FeWO4, have been conducted using neutron diffraction to observe these changes in situ researchgate.netbohrium.com.
Studies of Hyperfine Interactions and Local Magnetic Fields at Samarium Sites
Hyperfine interactions refer to the subtle interactions between the magnetic moment of a nucleus and the magnetic field produced by its surrounding electrons. These interactions provide highly localized information about the magnetic state of an atom.
Application of Nuclear Forward Scattering (NFS) of Synchrotron Radiation
Nuclear Forward Scattering (NFS) is a synchrotron-based technique equivalent to Mössbauer spectroscopy in the time domain desy.deaps.orgnih.gov. It is a powerful tool for probing the hyperfine interactions in materials containing specific isotopes. The isotope ¹⁴⁹Sm is a Mössbauer isotope, making NFS a suitable technique for studying samarium-containing compounds aps.org.
NFS experiments involve exciting the ¹⁴⁹Sm nuclei with pulses of synchrotron radiation and measuring the coherent decay of these nuclei over time desy.de. The resulting time spectrum contains quantum beats, the frequencies of which correspond to the energy splitting of the nuclear levels caused by the local magnetic field (hyperfine field). This allows for a precise determination of the magnitude and orientation of the magnetic moments at the samarium sites. While specific NFS studies on oxotungsten–samarium (1/1) are not detailed in the literature, the technique is well-established for investigating magnetism in a wide range of materials, including those under extreme conditions of high pressure and high magnetic fields desy.deaps.org.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is highly sensitive to the local environment of paramagnetic species. In the context of oxotungsten–samarium (1/1), the Sm³⁺ ion is paramagnetic, making EPR a valuable tool for its study.
EPR spectroscopy can provide detailed information on the electronic g-factors and hyperfine coupling constants, which characterize the magnetic properties of the Sm³⁺ ions within the crystal lattice nih.gov. The EPR spectrum is sensitive to the symmetry of the crystal field around the samarium ion. Studies on other tungstates, such as cerium-doped barium tungstate (BaWO₄), have successfully used EPR to identify the site symmetries of the rare-earth ions researchgate.net. Although specific EPR research on SmWO4 is limited, this technique remains a potent method for identifying paramagnetic centers, understanding their electronic structure, and probing the onset of magnetic correlations mdpi.comcardiff.ac.uk.
Bulk Magnetization Studies and Magnetic Anisotropy Assessments
Magnetic anisotropy describes the directional dependence of a material's magnetic properties. In a single crystal, it is often easier to magnetize the material along certain crystallographic axes, known as "easy axes," than along others, known as "hard axes." This property is critical for many applications of magnetic materials. The magnetic anisotropy in rare-earth compounds like SmWO4 arises primarily from the single-ion anisotropy of the Sm³⁺ ions, which is a consequence of the interaction between the orbital angular momentum of the 4f electrons and the crystal electric field arxiv.orgresearchgate.net. The study of magnetic anisotropy involves measuring the magnetization of single crystals along different crystallographic directions. While detailed bulk magnetization and anisotropy data for single-crystal SmWO4 are not widely reported, such studies are fundamental to fully characterizing its magnetic behavior aps.orgaps.org.
Correlations between Crystallographic Features, Electronic Structure, and Magnetic Response in Samarium Tungstate
The magnetic properties of rare-earth compounds are intricately linked to their crystallographic and electronic structures. In samarium tungstate (Sm₂(WO₄)₃), the arrangement of atoms in the crystal lattice and the behavior of electrons in their orbitals dictate the material's response to an external magnetic field. This section delves into the correlations between these fundamental characteristics.
The magnetic behavior of Sm₂(WO₄)₃ is primarily governed by the trivalent samarium ions (Sm³⁺). The partially filled 4f orbitals of these ions are responsible for the material's magnetic moments. wikipedia.org These 4f electrons are shielded by outer electron shells, making them highly localized and less involved in direct chemical bonding. britannica.com Consequently, their magnetic behavior is profoundly influenced by the local electrostatic environment, an effect known as the crystal field. aps.orgwikipedia.org
Crystallographic Influence on Magnetic Properties
The crystal structure of samarium tungstate provides the framework that determines the strength and nature of its magnetic response. Sm₂(WO₄)₃ crystallizes in a monoclinic system, with research pointing to the space group C2/c or P2₁/c. materialsproject.orgresearchgate.net This structure consists of Sm³⁺ ions and tungstate groups ([WO₄]²⁻), where each tungsten atom is tetrahedrally coordinated to four oxygen atoms.
The precise arrangement of these tungstate groups around the samarium ions creates a specific, non-symmetrical crystal field. This field lifts the degeneracy of the 4f electron energy levels of the Sm³⁺ ion. wikipedia.org The splitting of these energy levels is a direct consequence of the crystallographic arrangement and is a key factor in determining the magnetic anisotropy of the compound—meaning the magnetic properties vary depending on the direction of measurement relative to the crystal axes.
Furthermore, the distances between the magnetic Sm³⁺ ions, as defined by the crystal lattice, are crucial. In Sm₂(WO₄)₃, these ions are relatively separated by the non-magnetic [WO₄]²⁻ groups. This separation generally leads to weak magnetic interactions between the Sm³⁺ ions, which are typically of a dipolar or superexchange nature mediated by the intervening oxygen atoms.
Interactive Table: Crystallographic Data for Sm₂(WO₄)₃
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Band Gap | 4.704 eV |
| Magnetic Ordering | Non-magnetic (NM) |
| Density | 4.45 g/cm³ |
| Formation Energy / Atom | -2.724 eV |
Note: Data sourced from the Materials Project materialsproject.org. The "Non-magnetic" ordering refers to the calculated ground state and does not preclude paramagnetic or other magnetic behaviors at different temperatures.
Electronic Structure and its Role in Magnetism
The electronic structure of Sm₂(WO₄)₃ is characterized by a large band gap, indicating it is an electrical insulator. materialsproject.org The valence band is primarily composed of filled O 2p orbitals, while the conduction band is mainly formed from empty W 5d orbitals. researchgate.net The crucial electronic states for magnetism are the localized 4f orbitals of samarium. These orbitals have energies that lie within the band gap.
The magnetic susceptibility of Sm₂(WO₄)₃, like other rare-earth tungstates, is explained by the behavior of these 4f electrons within the crystal field. researchgate.net At higher temperatures, the material exhibits paramagnetism, with the magnetic moments of the individual Sm³⁺ ions being randomly oriented. As the temperature is lowered, some rare-earth tungstates are known to exhibit ferrimagnetic ordering, where magnetic moments on different sublattices align in opposite directions, resulting in a net magnetic moment. researchgate.net
A unique aspect of the Sm³⁺ ion is that the energy separation between its ground state (⁶H₅/₂) and the first excited state (⁶H₇/₂) is small enough that thermal energy can populate the excited state. This "J-mixing" effect, influenced by both the crystal field and any exchange interactions, can lead to complex temperature-dependent magnetic susceptibility. osti.gov
Synthesis of Findings
The correlation between the crystallographic, electronic, and magnetic properties of Sm₂(WO₄)₃ can be summarized as follows:
Crystallography as the Foundation: The monoclinic crystal structure establishes the coordination environment around the Sm³⁺ ions and dictates the inter-ionic distances.
Electronic Structure Dictated by Crystal Field: This crystallographic arrangement creates a specific crystal field that splits the 4f electronic energy levels of the Sm³⁺ ions. The localized nature of these 4f electrons, which lie within the large band gap, is central to the material's magnetism.
In essence, the macroscopic magnetic response of samarium tungstate is a direct manifestation of how its fundamental crystal structure shapes the electronic environment of the individual samarium ions.
Optical Properties and Potential Photonic Applications of Oxotungsten–samarium 1/1
Detailed Analysis of Luminescence and Emission Pathways in Samarium-Doped Systems
The luminescence properties of materials containing samarium (Sm³⁺) hosted in a tungstate (B81510) crystal lattice are of significant scientific interest for applications in phosphors and lighting. In these systems, the tungstate group (WO₄²⁻) often acts as the primary absorber of excitation energy, which is then transferred to the samarium ions. This process is known as host-sensitized energy transfer. aps.orgaps.org The efficiency of this energy transfer can vary depending on the specific crystal-field sites occupied by the Sm³⁺ ions. aps.orgaps.org
In some cases, Sm³⁺ ions can also function as a "sensitizer" to enhance the absorption of light and transfer that energy to another luminescent ion, such as europium (Eu³⁺). For instance, in potassium tungstate co-doped with europium and samarium, a small amount of Sm³⁺ increases the energy absorption around 405 nm, which then leads to the emission of Eu³⁺ ions. tandfonline.comtandfonline.com The strong absorption in the ultraviolet region is attributed to the 4f-4f electronic transitions of the Sm³⁺ and Eu³⁺ ions. tandfonline.comtandfonline.com
The emission spectrum of samarium-doped tungstates is typically characterized by sharp lines corresponding to transitions from the excited ⁴G₅/₂ level to lower-lying levels of the Sm³⁺ ion. A proposed model to explain the energy transfer mechanism involves energy transfer from self-trapped excitons at low temperatures, while at higher temperatures, the mechanism shifts to thermally activated exciton hopping and migration to the activator ions. aps.orgaps.org
Application of Judd-Ofelt Theory for Predicting Radiative and Laser Properties
The Judd-Ofelt theory is a powerful theoretical framework used to describe the intensity of electron transitions within the 4f shell of rare-earth ions, such as samarium. wikipedia.org These intra-4f transitions are technically forbidden by the Laporte selection rule in a free ion because the initial and final states have the same parity. wikipedia.org However, when the ion is situated in a solid host material, the crystal field perturbs the electronic states, mixing in states of opposite parity (like 4fⁿ⁻¹5d) and making the transitions weakly allowed. wikipedia.org
The theory utilizes three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), which are derived from the experimental absorption spectrum. wikipedia.org These parameters account for the influence of the host material's crystal field on the radiative properties of the dopant ion. Once determined, the Judd-Ofelt parameters can be used to calculate crucial radiative and laser properties, including:
Transition Probabilities (A): The rate at which spontaneous emission occurs from an excited state.
Radiative Lifetimes (τ_rad): The average time an ion spends in an excited state before radiatively decaying to a lower state.
Branching Ratios (β): The relative probability of a transition from an excited state to a specific lower state.
Oscillator Strengths (f): A dimensionless quantity that represents the strength of an electronic transition.
This predictive capability is essential for designing and evaluating new materials for applications in lasers, color displays, and fluorescent lamps. wikipedia.org Studies on various Sm(III) complexes have demonstrated methods for obtaining these parameters from absorption spectra. nih.govresearchgate.net
Table 1: Key Radiative Properties Calculated Using Judd-Ofelt Theory
| Property | Description | Significance |
|---|---|---|
| Intensity Parameters (Ω₂, Ω₄, Ω₆) | Phenomenological parameters reflecting the interaction between the rare-earth ion and the host lattice environment. | Predicts the intensity of electronic transitions. |
| Transition Probability (A) | The rate of spontaneous emission for a specific transition. | Determines the brightness and speed of luminescence. |
| Radiative Lifetime (τ_rad) | The theoretical lifetime of an excited state assuming only radiative decay occurs. | A key parameter for laser gain and phosphor efficiency. |
| Branching Ratio (β) | The fraction of ions in an excited state that decay to a particular final state. | Indicates which emission lines will be the strongest. |
Spectroscopic Analysis of f-f and f-d Electronic Transitions of Samarium
The optical spectra of samarium ions are characterized by two main types of electronic transitions: f-f and f-d transitions.
f-f Transitions: These transitions occur between the energy levels within the 4f electronic shell of the Sm³⁺ ion. Because the 4f electrons are well-shielded by the outer 5s and 5p electron shells, they interact weakly with the surrounding crystal lattice. As a result, f-f transitions appear as very sharp and distinct lines in both absorption and emission spectra. researchgate.net These transitions are responsible for the characteristic orange-red emission of Sm³⁺-doped materials. The oscillator strengths of most f-f transitions are typically small (on the order of 10⁻⁶) because they are Laporte-forbidden. researchgate.net However, certain "hypersensitive transitions" show anomalous sensitivity to the local environment of the ion. researchgate.netias.ac.in
f-d Transitions: These involve the promotion of an electron from the 4f shell to the higher-energy, outer 5d shell. Unlike f-f transitions, f-d transitions are parity-allowed and are therefore much stronger and result in broad, intense absorption bands, typically in the ultraviolet region. The energy of the 4f⁵5d¹ state is close to some of the higher ⁴f⁶ states, which can lead to interactions and mixing between the two configurations. researchgate.net This interaction can influence the intensities and shapes of certain f-f transitions. researchgate.net
Table 2: Common f-f Emission Transitions of Sm³⁺ from the ⁴G₅/₂ Excited State
| Transition | Wavelength Region |
|---|---|
| ⁴G₅/₂ → ⁶H₅/₂ | ~565 nm (Green-Orange) |
| ⁴G₅/₂ → ⁶H₇/₂ | ~600 nm (Orange-Red) |
| ⁴G₅/₂ → ⁶H₉/₂ | ~650 nm (Red) |
Exploration of Photoisomerization and Photoswitching Mechanisms
Photoisomerization and photoswitching refer to light-induced reversible changes in the structure of a molecule. These phenomena are typically associated with complex organic molecules or specific coordination complexes that can exist in two or more stable isomeric forms. For a material like Oxotungsten (B8612460)–samarium (1/1), which is expected to be a rigid inorganic crystalline solid, these mechanisms are not generally applicable. The structure is defined by a stable crystal lattice, and there are no known reports of photo-induced isomerization or switching in samarium-doped tungstate systems.
Investigations into Magneto-Optical Effects
Magneto-optical effects describe the changes in the properties of light when it passes through or reflects from a material that is under the influence of a magnetic field. mdpi.com These phenomena arise from the interaction of light with the material's electrons, whose behavior is altered by the magnetic field. The Faraday effect is a primary example of a magneto-optical phenomenon. wikipedia.org
Measurement of Verdet Constant
The Verdet constant (V) is a material-specific property that quantifies the strength of the Faraday effect. wikipedia.org It is dependent on the wavelength of light, the temperature, and the composition of the material. wikipedia.orgmdpi.com The Faraday rotation angle (θ) is directly proportional to the Verdet constant, the strength of the magnetic field component (B) parallel to the light's propagation direction, and the path length (L) of the light through the material. wikipedia.org
The relationship is expressed as: θ = V * B * L
Materials with high Verdet constants are crucial for creating magneto-optical devices like optical isolators and sensors. wikipedia.org Substances containing paramagnetic ions, such as terbium (Tb³⁺), are known to exhibit very large Verdet constants. wikipedia.org While samarium is also a lanthanide element with magnetic properties, specific measurements of the Verdet constant for samarium-doped tungstates are not widely reported. However, given the paramagnetic nature of the Sm³⁺ ion, a measurable Verdet constant would be expected.
Table 3: Verdet Constants for Various Materials (for Context)
| Material | Wavelength (nm) | Verdet Constant (rad·T⁻¹·m⁻¹) |
|---|---|---|
| Terbium Gallium Garnet (TGG) | 632.8 | -134 |
| Terbium Gallium Garnet (TGG) | 1064 | -40 |
| Monolayer WSe₂ (at exciton resonance) | ~710 | -1.9 x 10⁹ |
Note: The sign of the Verdet constant indicates the direction of polarization rotation.
Faraday Rotation Studies
Faraday rotation, also known as the Faraday effect, is the rotation of the plane of polarization of linearly polarized light as it travels through a material subjected to a magnetic field parallel to the direction of light propagation. wikipedia.org This effect was one of the first experimental proofs that light and electromagnetism are related. wikipedia.org
Prospective Applications in Advanced Optoelectronic Devices and Displays
The unique optical properties of oxotungsten-samarium (1/1), specifically its characteristic reddish-orange emission, position it as a promising material for a variety of advanced optoelectronic devices and displays. Research into samarium-activated phosphors has highlighted their potential to fill crucial roles in solid-state lighting, particularly in the development of white light-emitting diodes (WLEDs), and to enhance the color gamut and efficiency of display technologies.
The reddish-orange emission of Sm³⁺ ions, resulting from the ⁴G₅/₂ → ⁶Hₙ/₂ transitions, is of significant interest for photonic applications. researchgate.net Materials doped with samarium have been investigated for their potential in lasers, lighting, and displays due to their intense photoluminescence in the visible spectrum. researchgate.net The strong luminescence of certain samarium-based compounds in the orange light region (around 598 nm) suggests their suitability as excellent candidates for orange fluorescent materials. rsc.org
One of the primary areas of application for oxotungsten-samarium (1/1) is in phosphor-converted WLEDs. mdpi.com A common method for generating white light involves combining a blue-emitting LED with a yellow-emitting phosphor. mdpi.com However, to improve the color rendering properties and achieve "warm" white light, red-emitting phosphors are often incorporated. Samarium-doped tungstates can serve as this red-emitting component, absorbing blue or near-UV light from the LED and re-emitting it in the orange-red portion of the spectrum. researchgate.netelsevierpure.com The excitation spectra of samarium-doped phosphors can be tailored, with some showing strong absorption around 405 nm, which is compatible with commercially available near-UV LEDs. elsevierpure.com
The table below summarizes the key photoluminescent properties of samarium-doped tungstate phosphors relevant to their application in WLEDs.
| Property | Value | Host Material Example | Excitation Wavelength (nm) | Emission Peaks (nm) |
| Emission Color | Orange-Red | Potassium Tungstate | ~405 | 567, 601, 648 |
| Primary Transition | ⁴G₅/₂ → ⁶H₇/₂ | Calcium Vanadate | 331 | 567, 601, 648 |
| Quantum Efficiency | High | Tellurite Glass | 404 | 577, 614, 658, 718 |
In the realm of advanced displays, samarium-based phosphors offer the potential to create more vibrant and energy-efficient screens. The sharp and distinct emission lines of samarium ions can contribute to a wider color gamut, enabling displays to reproduce a broader range of colors. This is particularly important for next-generation display technologies such as micro-LEDs and quantum dot displays, where color purity is a critical performance metric.
Research has also explored the integration of samarium-doped materials into thin-film device structures. For instance, samarium-doped titanium dioxide thin films have been fabricated and their photoluminescent properties analyzed for applications in visible LEDs. elsevierpure.comscirp.org These studies investigate the relationship between the local crystal structure around the Sm³⁺ ions and the intensity of the photoluminescence, indicating that controlling the material's synthesis and processing is key to optimizing its optical performance for device integration. scirp.org
The following table outlines the potential applications of oxotungsten-samarium (1/1) in various optoelectronic devices and displays, along with the specific properties that make it a suitable candidate.
| Device/Display | Application | Key Properties of Oxotungsten-Samarium (1/1) |
| White Light-Emitting Diodes (WLEDs) | Red-emitting phosphor component for warm white light generation. | Strong absorption in the near-UV/blue region, intense orange-red emission. |
| Advanced Displays (e.g., Micro-LEDs) | Phosphor for color conversion, enhancing color gamut. | Narrow emission bands, high color purity. |
| Solid-State Lasers | Gain medium for visible light emission. | High stimulated emission cross-section, good quantum efficiency. |
| Optical Sensors | Luminescent probe for temperature or pressure sensing. | Temperature-dependent emission properties. |
While the direct application of "Oxotungsten--samarium (1/1)" is still an area of active research, the promising luminescent characteristics of samarium in tungstate and other host materials provide a strong foundation for its future use in advanced optoelectronic technologies. Further research will likely focus on optimizing the synthesis of this specific compound to enhance its quantum efficiency, thermal stability, and compatibility with existing device fabrication processes.
Theoretical and Computational Investigations of Oxotungsten–samarium 1/1
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of computational materials science, balancing accuracy and computational cost, making it well-suited for investigating the ground state properties of materials like Oxotungsten (B8612460)–samarium (1/1). unitn.it
The initial step in the computational analysis of a new material is the prediction of its most stable crystal structure. arxiv.org DFT-based geometry optimization is employed to determine the equilibrium atomic positions by minimizing the forces acting on each atom. youtube.com For a ternary oxide system like Oxotungsten–samarium (1/1), various known crystal structures of similar compounds, such as samarium tungstate (B81510) (Sm₂(WO₄)₃), serve as starting points for these optimizations. researchgate.net The calculations would explore different possible arrangements of samarium, tungsten, and oxygen atoms to identify the lowest energy configuration.
The process involves iteratively solving the Kohn-Sham equations for a given geometry and then updating the atomic coordinates based on the calculated forces until a minimum energy structure is found. youtube.com The choice of the exchange-correlation functional (e.g., PBE, SCAN) is crucial for the accuracy of the prediction. arxiv.orgaps.org For rare-earth elements like samarium, a correction for the on-site Coulomb interaction (DFT+U) is often necessary to correctly describe the localized f-electrons. aps.org The results of such calculations would be a set of predicted lattice parameters and atomic coordinates for the most stable crystalline phase of Oxotungsten–samarium (1/1).
Table 1: Illustrative Predicted Structural Parameters for a Hypothetical Orthorhombic Phase of Oxotungsten–samarium (1/1) from DFT+U Calculations.
| Parameter | Predicted Value |
|---|---|
| a (Å) | 9.65 |
| b (Å) | 11.45 |
| c (Å) | 7.82 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: The data in this table is hypothetical and serves as an example of the output from DFT geometry optimization.
Once the optimized geometry is obtained, DFT is used to investigate the electronic properties. researchgate.net The electronic band structure, which plots the electron energies versus momentum through the Brillouin zone, reveals whether the material is a metal, semiconductor, or insulator. For a material like Oxotungsten–samarium (1/1), the band gap, which is the energy difference between the valence band maximum and the conduction band minimum, is a key parameter determining its potential applications in electronics and photocatalysis. aps.org
The Density of States (DOS) provides further insight by showing the number of available electronic states at each energy level. The partial DOS (PDOS) can decompose this information by atom and orbital type, revealing the contributions of Sm 5d, W 5d, and O 2p orbitals to the valence and conduction bands. researchgate.net This analysis is critical for understanding the nature of chemical bonding and the electronic transitions that govern the material's optical properties. aps.org For samarium-containing compounds, the localized 4f electrons often form narrow bands within the electronic structure, which can significantly influence the material's magnetic and electronic behavior. rsc.org
DFT calculations can predict the thermodynamic feasibility of oxidation and reduction processes. nih.gov By calculating the total energies of the compound in different oxidation states (i.e., with electrons added or removed), it is possible to estimate the oxidation and reduction potentials. This is particularly relevant for applications in catalysis and energy storage, where the material's ability to participate in redox reactions is crucial. researchgate.net For a mixed-metal oxide like Oxotungsten–samarium (1/1), these calculations can help identify which element (samarium or tungsten) is more likely to be the active redox center. The accuracy of these predictions can be improved by using more advanced hybrid functionals or by accounting for the solvent effects through implicit or explicit solvent models. nih.gov
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Processes
While DFT calculations typically focus on static, ground-state properties at zero Kelvin, Ab Initio Molecular Dynamics (AIMD) simulations allow for the study of materials at finite temperatures and pressures. aps.org In AIMD, the forces on the atoms are calculated "on the fly" from the electronic structure using DFT at each step of a molecular dynamics simulation. diva-portal.org This approach provides a powerful tool for investigating dynamic processes such as phase transitions, diffusion of atoms or ions within the solid, and the interaction of the material's surface with adsorbates. aps.orgdiva-portal.org For Oxotungsten–samarium (1/1), AIMD could be used to study the ionic conductivity of oxygen ions at high temperatures, which is relevant for applications in solid oxide fuel cells, or to simulate the structural changes that occur during a temperature-induced phase transition. aps.org
Multiconfigurational Quantum Chemistry Approaches (e.g., CASSCF, CASPT2) for Correlated Systems
For systems with strong electron correlation, such as those containing f-block elements like samarium, standard DFT approximations can sometimes fail to provide a qualitatively correct description of the electronic structure. nih.gov Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and N-electron Valence State Second-Order Perturbation Theory (CASPT2), are designed to handle these challenging cases. molcas.orgsu.se
The 4f electrons of samarium are highly localized and can have multiple, nearly degenerate electronic configurations. semanticscholar.org CASSCF provides a robust framework for treating this static correlation by constructing a wave function that is a linear combination of multiple electron configurations within a defined "active space" of orbitals. su.seyoutube.com The subsequent application of CASPT2 adds in the dynamic correlation effects, which are the short-range interactions between electrons, via perturbation theory. molcas.orgmolcas.org This combined approach is essential for accurately calculating the energies of the ground and excited electronic states, which is crucial for understanding the photoluminescence and magnetic properties of samarium compounds. nih.gov For Oxotungsten–samarium (1/1), these methods would be critical for predicting the multiplet structure arising from the f-electrons and for understanding any potential magnetic ordering.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Oxotungsten–samarium (1/1) |
| Samarium tungstate |
| Samarium(III) carbonate |
| Samarium(III) hydroxide |
| Samarium(III) nitrate (B79036) |
| Samarium(III) oxalate |
| Samarium(III) sulfate |
| Samarium chloride |
| Hydrogen |
Analysis of Excited States and Optical Transitions
Detailed theoretical studies on the excited states and optical transitions of the specific compound Oxotungsten–Samarium (1/1) are not extensively available in the current body of scientific literature. However, computational methods provide a powerful framework for predicting and understanding these properties. First-principles calculations, such as time-dependent density functional theory (TD-DFT), are instrumental in elucidating the electronic structure and predicting optical absorption spectra. uchicago.eduuchicago.edu
For a hypothetical SmOW molecule, computational analysis would typically begin with geometry optimization in the ground state. Subsequent TD-DFT calculations would yield information about the energies of various excited states and the probabilities of transitions from the ground state to these excited states. These transitions are characterized by their oscillator strengths, which determine the intensity of absorption peaks in the theoretical spectrum.
The nature of the optical transitions can be analyzed by examining the molecular orbitals involved. For a lanthanide-transition metal complex like Oxotungsten–Samarium (1/1), transitions may involve metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), d-d transitions localized on the tungsten atom, and f-f transitions localized on the samarium atom. The interaction between the tungsten and samarium centers could also lead to unique electronic properties and optical signatures.
A theoretical absorption spectrum can be simulated by broadening the calculated vertical excitation energies and oscillator strengths. This provides a direct comparison with potential experimental data. Furthermore, analysis of the excited state wavefunctions can offer insights into the charge distribution changes upon photoexcitation, which is crucial for understanding the compound's photochemical behavior. mdpi.com
Interactive Data Table: Theoretical Optical Transition Data for a Model System
The following table represents a hypothetical output from a computational analysis of optical transitions for a related organometallic complex, illustrating the type of data that would be generated for Oxotungsten–Samarium (1/1).
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 2.15 | 576 | 0.012 | HOMO → LUMO |
| S₀ → S₂ | 2.54 | 488 | 0.085 | HOMO-1 → LUMO |
| S₀ → S₃ | 2.89 | 429 | 0.003 | HOMO → LUMO+1 |
| S₀ → S₄ | 3.21 | 386 | 0.150 | HOMO-2 → LUMO |
Mechanistic Studies of Reactivity and Potential Catalytic Behavior
While specific mechanistic studies on the reactivity and catalytic behavior of Oxotungsten–Samarium (1/1) are not documented, general principles of computational chemistry can be applied to predict its potential in catalysis. acs.org
Elucidation of Reaction Pathways and Transition States
Computational methods, particularly density functional theory (DFT), are pivotal in mapping out potential energy surfaces for chemical reactions. solubilityofthings.comnih.gov For a potential catalytic application of SmOW, such as in oxidation or reduction reactions, DFT calculations can be used to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.govrutgers.edu
The process would involve proposing a plausible reaction mechanism and then calculating the energies of all stationary points along the reaction coordinate. The transition state is a first-order saddle point on the potential energy surface and represents the highest energy barrier that must be overcome for the reaction to proceed. solubilityofthings.com The activation energy, determined by the energy difference between the reactants and the transition state, is a key factor in determining the reaction rate. researchgate.net
Vibrational frequency analysis is performed to confirm the nature of the stationary points. A minimum (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. solubilityofthings.com By elucidating these pathways, researchers can gain a molecular-level understanding of the reaction mechanism.
Computational Design Principles for Enhanced Catalytic Activity
Computational chemistry offers a powerful toolkit for the rational design of catalysts with improved activity, selectivity, and stability. acs.org Based on the mechanistic insights gained from the elucidation of reaction pathways, several design principles could be applied to enhance the potential catalytic activity of an Oxotungsten–Samarium (1/1) system.
One key strategy is to modify the ligand environment around the metal centers. By introducing electron-donating or electron-withdrawing groups, it is possible to tune the electronic properties of the catalytic active site. For instance, enhancing the electron density on the metal center might improve its efficacy in reductive catalysis, while the opposite might be true for oxidative processes.
Another approach involves altering the steric bulk of the ligands. This can influence the selectivity of the catalyst by controlling the access of substrates to the active site. Computational screening of a library of potential ligands can be performed to identify candidates that are predicted to lower the activation energy of the rate-determining step or favor the formation of a desired product.
Furthermore, computational studies can explore the effect of the supporting material if the catalyst is intended for heterogeneous applications. The interaction between the SmOW complex and the support can significantly influence its stability and electronic structure, and thus its catalytic performance. acs.org
Interactive Data Table: Hypothetical Activation Energies for a Catalytic Cycle
This table illustrates how computational data can be used to compare the effect of different ligands on the activation energy of a key step in a hypothetical catalytic cycle involving a metal complex.
| Ligand Modification | Rate-Determining Step | Activation Energy (kcal/mol) |
| Unmodified | Oxidative Addition | 25.8 |
| Electron-Donating Group | Oxidative Addition | 22.1 |
| Electron-Withdrawing Group | Oxidative Addition | 29.5 |
| Bulky Substituent | Oxidative Addition | 26.3 |
Advanced Materials Science Applications and Future Research Directions
Potential Role in Heterogeneous Catalysis and Organic Transformations
The catalytic potential of samarium and tungsten compounds individually suggests a promising role for samarium-tungsten oxides in heterogeneous catalysis. Samarium oxides have been recognized as effective catalysts in various reactions, including the oxidation of soot and the selective catalytic reduction of nitrogen oxides (NOx). ustb.edu.cnmdpi.com Samarium-based catalysts, such as samarium iodide, are valuable in organic chemistry for single-electron transfer reductions, crucial for the synthesis of pharmaceuticals. scitechdaily.com Recent research has focused on developing samarium catalysts that are more efficient and sustainable, for instance, by using visible-light antennas to reduce the amount of samarium required in reactions. scitechdaily.com Furthermore, samarium oxide nanoparticles have been demonstrated as a purely heterogeneous catalyst for one-pot aldehyde chemistry, starting from alcohols. rsc.orgresearchgate.net
Tungsten-based materials, including tungsten oxides and polyoxotungstates, are also well-established as catalysts in a variety of organic transformations. tungsten-oxide.comrsc.org The combination of these elements into a single compound, such as samarium tungstate (B81510), could lead to synergistic effects, enhancing catalytic activity and selectivity. For example, samarium tungstate anchored on graphitic carbon nitride has been developed as a novel electrocatalyst for the selective detection of 8-Hydroxy-5-nitroquinoline. researchgate.net Similarly, rare earth tungstates, including samarium tungstate, have been synthesized for the electrochemical detection of 4-nitrotoluene, indicating their catalytic activity towards specific organic molecules. acs.org These findings underscore the potential of Oxotungsten--samarium (1/1) to function as a robust and versatile heterogeneous catalyst for various organic transformations, an area that warrants further in-depth research.
Integration into Functional Ceramics and Advanced Thin Films for Device Applications
The unique electronic and thermal properties of rare earth and tungsten oxides make them ideal candidates for integration into functional ceramics and advanced thin films for a variety of device applications. Samarium oxide is a key component in the manufacturing of electronic ceramics, including capacitors and insulators, due to its high dielectric constant and low dielectric loss. sinoraremineral.com It is also used in high-temperature ceramics because of its exceptional thermal stability. sinoraremineral.com
The incorporation of both samarium and tungsten into ceramic matrices has been shown to yield materials with enhanced functionalities. Research on PZT-type (lead zirconate titanate) ceramics has demonstrated that doping with samarium and tungsten can significantly improve the material's dielectric and ferroelectric properties, making them suitable for microelectronic applications. mdpi.comresearchgate.net Studies on samarium-activated barium tungstate ceramics have also been conducted to understand their structural and electrical properties. researchgate.net Tungsten oxide itself is a well-known functional material used in electrochromic devices and sensors. tungsten-oxide.comfrontiersin.org The potential to create thin films of samarium-tungsten oxides opens up possibilities for novel applications in electronic and optical devices, building upon the known applications of samarium nitride thin films and the broader field of rare earth-doped materials. americanelements.commdpi.com
Feasibility for Energy Storage Systems (e.g., Supercapacitors)
One of the most promising areas of application for samarium-tungsten oxides is in energy storage, particularly as electrode materials for supercapacitors. Supercapacitors are energy storage devices known for their high power density and long cycle life. mdpi.com Research has shown that samarium tungstate (Sm₂(WO₄)₃) nanoparticles exhibit a high specific capacitance, making them a potential high-performance electrode material. researchgate.net
The performance of these materials can be further enhanced by creating composite structures. A notable example is a composite of perovskite-type samarium cobalt oxide adorned with hexagonal tungsten sulfide (B99878), which has been developed as a robust electrode material for symmetric supercapacitors. researchgate.net Similarly, composites of samarium molybdate (B1676688) with nitrogen and phosphorous co-doped reduced graphene oxide have demonstrated high specific capacity and energy density. researchgate.net The general field of metal tungstates is being actively explored for supercapacitor applications due to their promising electrochemical properties. dntb.gov.uarsc.org The doping of other ceramic systems with samarium has also been shown to improve their energy storage capabilities. nih.gov These findings strongly support the feasibility of using Oxotungsten--samarium (1/1) and related nanostructures in the development of next-generation energy storage systems.
| Material | Specific Capacitance | Current Density/Scan Rate | Electrolyte | Reference |
| Samarium(III) tungstate (Sm₂(WO₄)₃) | 326 F g⁻¹ | 2 mV s⁻¹ | 2.0 M H₂SO₄ | researchgate.net |
| Samarium Cobalt Oxide/Tungsten Sulfide | 1196.7 F/g | 1.0 A/g | Not Specified | researchgate.net |
| Samarium Molybdate/NPRGO | 689 F g⁻¹ | 2 mV s⁻¹ | Not Specified | researchgate.net |
Prospects for Applications in Quantum Information Science
The potential application of samarium-tungsten oxides in quantum information science is a more speculative yet intriguing prospect, contingent on the specific electronic and magnetic properties of the material. Samarium and its compounds are known to possess unusual magnetic properties. esrf.fr This stems from the competition between its two stable valence states, the nonmagnetic Sm²⁺ and the magnetic Sm³⁺, which can lead to intermediate valence compounds with peculiar electronic properties. esrf.fr Furthermore, some samarium-based intermetallic compounds exhibit multiple magnetic phase transitions. esrf.fr
Theoretical studies on samarium nitride have indicated half-metallic behavior in its ferromagnetic state, a property of interest for spintronic applications. science.gov While direct research linking samarium tungstates to quantum information science is currently limited, the fundamental magnetic and electronic characteristics of samarium suggest that if Oxotungsten--samarium (1/1) possesses specific properties such as quantum tunneling of magnetization or long coherence times, it could potentially be explored for applications like qubits or spintronic devices. The study of related materials, such as crystalline manganese tungstate doped with other rare earth ions to enhance magnetic properties, provides a pathway for future research in this direction. mdpi.com
Identification of Emerging Research Areas and Unexplored Scientific Questions
The field of samarium-tungsten oxides is ripe with opportunities for new research and discovery. Based on the current state of knowledge, several emerging research areas and unexplored scientific questions can be identified:
Emerging Research Areas:
Advanced Catalysis: The development of highly efficient and selective samarium-tungsten oxide catalysts for fine chemical synthesis and environmental remediation is a key emerging area. This includes exploring photocatalytic applications and designing catalysts with reduced rare earth metal content. scitechdaily.com
Nanocomposite Materials: The synthesis of novel nanocomposites incorporating samarium-tungsten oxides with other functional materials like graphene or conductive polymers is a promising route to enhance their performance in supercapacitors, sensors, and other electronic devices. researchgate.netresearchgate.netresearchgate.net
Thin Film Deposition: The development of reliable methods for depositing high-quality thin films of samarium-tungsten oxides will be crucial for their integration into microelectronic and optoelectronic devices.
Biomedical Applications: Given the use of radioactive samarium isotopes in medicine and the biocompatibility of certain ceramics, the potential of samarium-tungsten oxide nanoparticles in biomedical applications, such as in imaging or therapy, could be an interesting new frontier. americanelements.com
Unexplored Scientific Questions:
What is the precise crystal structure of Oxotungsten--samarium (1/1) and how does it influence its electronic and magnetic properties?
What are the detailed mechanisms of charge storage in samarium-tungsten oxide-based supercapacitors, and how can the material's nanostructure be optimized for maximum energy and power density?
Can the catalytic activity of samarium-tungsten oxides be tuned by controlling the oxidation states of samarium and tungsten?
Do samarium-tungsten oxides exhibit any novel electronic or magnetic phenomena at low temperatures that could be relevant for quantum technologies?
What are the most environmentally benign and scalable methods for the synthesis of samarium-tungsten oxide nanomaterials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
